

Ocinaplon: A Technical Overview of its Chemical Structure and Pharmacological Properties

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Ocinaplon is an anxiolytic agent belonging to the pyrazolopyrimidine class of compounds.[1] It has demonstrated a pharmacological profile similar to benzodiazepines, exhibiting significant anxiolytic effects with a comparatively lower incidence of sedative and amnestic side effects.[1] This document provides a detailed examination of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Ocinaplon**.

Chemical Structure and Identification

Ocinaplon is chemically identified as pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone.[1][2][3] Its structure is characterized by a pyrazolopyrimidine core, which is a key feature of this class of GABA-A receptor modulators.



Identifier	Value
IUPAC Name	pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5- a]pyrimidin-3-yl)methanone
SMILES	C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C 2)C4=CC=NC=C4
InChI	InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19- 14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18- 9-5-12/h1-11H
InChlKey	OQJFBUOFGHPMSR-UHFFFAOYSA-N
CAS Number	96604-21-6
Molecular Formula	C17H11N5O

Physicochemical Properties

The physicochemical properties of **Ocinaplon** are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Weight	301.30 g/mol	PubChem
State	Solid	DrugBank Online
Water Solubility	0.0833 mg/mL	ALOGPS (Predicted)
logP	1.66	ALOGPS (Predicted)
pKa (Strongest Basic)	4.5	Chemaxon (Predicted)
Hydrogen Bond Donor Count	0	PharmaCompass
Hydrogen Bond Acceptor Count	5	PharmaCompass
Rotatable Bond Count	3	PharmaCompass
Polar Surface Area	73.04 Ų	Chemaxon (Predicted)

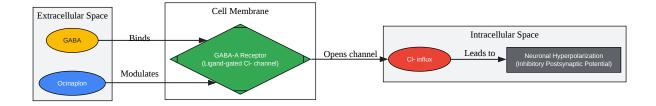


Pharmacological Properties and Mechanism of Action

Ocinaplon exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A (y-aminobutyric acid type A) receptor. Unlike benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, **Ocinaplon** exhibits a degree of subtype selectivity.

GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions (CI-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. **Ocinaplon** enhances the effect of GABA by binding to an allosteric site on the receptor, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.



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GABA-A Receptor Signaling Pathway Modulated by **Ocinaplon**.

Pharmacodynamic Effects

Preclinical studies have demonstrated that **Ocinaplon** produces anxiolytic effects at doses significantly lower than those causing sedation, muscle relaxation, or ataxia. In a "thirsty rat" conflict procedure, the minimum effective dose of **Ocinaplon** for anxiolytic activity was found to be 3.1 mg/kg, which is comparable to that of diazepam. However, the doses required to



produce sedative-hypnotic effects were substantially higher for **Ocinaplon** compared to diazepam.

Effect	Ocinaplon (ED50, mg/kg)	Diazepam (ED50, mg/kg)
Motor Activity Decrease	81.7	17.5
Inclined Screen (Muscle Relaxation)	172.2	15.5
Rod Walking (Ataxia)	92	13.8

Data from Lippa et al., 2005

Experimental Protocols

The characterization of **Ocinaplon**'s pharmacological profile has involved a variety of in vitro and in vivo experimental models. The following are generalized descriptions of the key experimental methodologies employed.

Radioligand Binding Assays

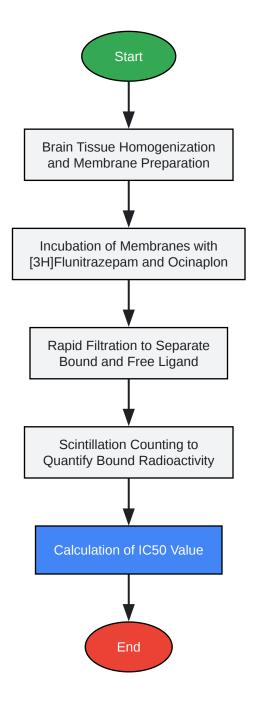
Objective: To determine the binding affinity of **Ocinapion** to GABA-A receptors.

General Methodology:

- Tissue Preparation: Membranes are prepared from specific brain regions (e.g., cerebellum, cortex) of rodents, which are known to express different populations of GABA-A receptor subtypes.
- Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor (e.g., [3H]flunitrazepam).
- Competition: Increasing concentrations of **Ocinaplon** are added to the incubation mixture to compete with the radioligand for binding to the receptor.



- Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The concentration of Ocinaplon that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.



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Workflow for a Radioligand Binding Assay.



Electrophysiological Recordings in Xenopus Oocytes

Objective: To characterize the functional effects of **Ocinaplon** on different GABA-A receptor subtypes.

General Methodology:

- cRNA Injection:Xenopus laevis oocytes are injected with cRNAs encoding specific subunits of the GABA-A receptor (e.g., different α , β , and γ subunits) to express recombinant receptors.
- Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes are voltage-clamped using two microelectrodes.
- GABA Application: GABA is applied to the oocyte to elicit an inward chloride current.
- Ocinaplon Application: Ocinaplon is co-applied with GABA to determine its modulatory effect on the GABA-induced current.
- Data Analysis: The potentiation of the GABA-gated current by **Ocinaplon** is measured and compared across different receptor subunit combinations.

Animal Models of Anxiety (Vogel Conflict Test)

Objective: To assess the anxiolytic-like effects of **Ocinapion** in vivo.

General Methodology:

- Water Deprivation: Rats are deprived of water for a period to motivate them to drink.
- Training: The animals are placed in an experimental chamber and trained to drink from a spout.
- Conflict Session: During the test session, every 20th lick is followed by a mild electric shock to the tongue, creating a conflict between the motivation to drink and the aversion to the shock.



- Drug Administration: Ocinaplon or a vehicle is administered to the animals prior to the conflict session.
- Data Collection: The number of shocks received is recorded as a measure of the animal's
 willingness to tolerate the punishment, which is interpreted as an anxiolytic-like effect. An
 increase in the number of shocks taken is indicative of anxiolytic activity.

Clinical Development and Discontinuation

Ocinaplon showed promise in early clinical trials for the treatment of Generalized Anxiety Disorder (GAD). However, its development was discontinued during Phase III trials due to the occurrence of liver complications in a subject, specifically interest following transaminase elevations.

Conclusion

Ocinaplon is a pyrazolopyrimidine with a distinct chemical structure that acts as a selective modulator of GABA-A receptors. Its pharmacological profile is characterized by potent anxiolytic effects with a wider therapeutic window compared to traditional benzodiazepines, showing a separation between anxiolytic and sedative doses. While it demonstrated clinical efficacy in treating anxiety, its development was halted due to safety concerns related to hepatotoxicity. The study of **Ocinaplon** has nonetheless provided valuable insights into the development of anxioselective agents targeting the GABAergic system.

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References

- 1. Ocinaplon Wikipedia [en.wikipedia.org]
- 2. Ocinaplon | C17H11N5O | CID 216456 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ocinaplon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]



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